(R)-(+)-2-Amino-3-methyl-1,1-diphenylbutane (R)-(+)-2-Amino-3-methyl-1,1-diphenylbutane
Brand Name: Vulcanchem
CAS No.: 400870-29-3
VCID: VC3859521
InChI: InChI=1S/C17H21N/c1-13(2)17(18)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16-17H,18H2,1-2H3/t17-/m1/s1
SMILES: CC(C)C(C(C1=CC=CC=C1)C2=CC=CC=C2)N
Molecular Formula: C17H21N
Molecular Weight: 239.35 g/mol

(R)-(+)-2-Amino-3-methyl-1,1-diphenylbutane

CAS No.: 400870-29-3

Cat. No.: VC3859521

Molecular Formula: C17H21N

Molecular Weight: 239.35 g/mol

* For research use only. Not for human or veterinary use.

(R)-(+)-2-Amino-3-methyl-1,1-diphenylbutane - 400870-29-3

Specification

CAS No. 400870-29-3
Molecular Formula C17H21N
Molecular Weight 239.35 g/mol
IUPAC Name (2R)-3-methyl-1,1-diphenylbutan-2-amine
Standard InChI InChI=1S/C17H21N/c1-13(2)17(18)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16-17H,18H2,1-2H3/t17-/m1/s1
Standard InChI Key KJRIVAFIKUXDBL-QGZVFWFLSA-N
Isomeric SMILES CC(C)[C@H](C(C1=CC=CC=C1)C2=CC=CC=C2)N
SMILES CC(C)C(C(C1=CC=CC=C1)C2=CC=CC=C2)N
Canonical SMILES CC(C)C(C(C1=CC=CC=C1)C2=CC=CC=C2)N

Introduction

Structural Characteristics and Stereochemical Configuration

Molecular Architecture

The compound’s molecular formula is C₁₇H₂₁N, with a molecular weight of 239.36 g/mol . The core structure consists of a four-carbon butane chain substituted with two phenyl groups at the first carbon, a methyl group at the third carbon, and an amino group at the second carbon. The (R)-configuration at the chiral center confers distinct physicochemical and biological properties compared to its (S)-enantiomer .

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaC₁₇H₂₁N
Molecular Weight239.36 g/mol
Stereogenic Centers1
CAS Number (S-enantiomer)233772-37-7

Stereochemical Significance

The (R)-enantiomer’s configuration is critical for its interactions in chiral environments, such as enzyme active sites. Asymmetric synthesis methods, including the use of chiral catalysts like β-chlorodiisopinocampheylborane, are employed to achieve high enantiomeric excess (e.g., >90% ee) .

Synthesis and Production Techniques

Laboratory-Scale Synthesis

The compound is typically synthesized via asymmetric alkylation or chiral resolution. One approach involves reacting benzophenone derivatives with methylamine in the presence of chiral auxiliaries. For example, methylaluminum bis-2,6-diphenylphenoxide has been used to induce asymmetry in related diphenylbutane systems .

Industrial Production

Industrial methods prioritize cost efficiency and scalability. Continuous flow reactors and optimized catalytic systems (e.g., β-methyloxazaborolidine) are employed to enhance yield and purity. A reported procedure achieved yields of 84–92% with enantiomeric excesses exceeding 90% .

Table 2: Representative Synthesis Parameters

ParameterValueSource
Catalystβ-Methyloxazaborolidine
Reaction Time4–7 days
Yield84–92%
Enantiomeric Excess (ee)>90%

Physicochemical Properties and Analytical Data

Solubility and Stability

It is sparingly soluble in water but dissolves readily in organic solvents such as chloroform and ethyl acetate . Stability studies indicate that the compound should be stored in dry, dark, and ventilated conditions to prevent degradation .

Applications in Pharmaceutical and Chemical Research

Role in Asymmetric Synthesis

The compound serves as a chiral building block for synthesizing pharmacologically active molecules. Its amino group participates in Schiff base formation, enabling the construction of nitrogen-containing heterocycles .

Biological Activity

Although direct biological data for this compound are scarce, structurally similar analogues exhibit activity against neurological targets. For instance, fluorinated variants like (S)-(-)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane modulate ion channels and neurotransmitter receptors.

Comparative Analysis with Structural Analogues

Enantiomeric Comparisons

The (R)- and (S)-enantiomers display divergent biological behaviors due to stereospecific binding. For example, the (S)-enantiomer of a related fluoroamine showed 10-fold greater affinity for a serotonin receptor subtype compared to the (R)-form.

Analogues with Modified Backbones

Replacing the amino group with a hydroxyl moiety (e.g., (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol) alters solubility and hydrogen-bonding capacity, impacting pharmacological profiles .

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